![molecular formula C10H6ClNO2S B1461115 5-Chloro-6-thiophen-2-ylnicotinic acid CAS No. 2091575-79-8](/img/structure/B1461115.png)
5-Chloro-6-thiophen-2-ylnicotinic acid
Overview
Description
Chemical Reactions Analysis
Again, without specific information on “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s challenging to provide a detailed analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis.Scientific Research Applications
Antimycobacterial Activity
A notable application of 5-Chloro-6-thiophen-2-ylnicotinic acid derivatives is in the development of antimycobacterial agents. Researchers synthesized novel carboxamides that demonstrated promising activity against Mycobacterium tuberculosis with low cytotoxicity profiles. This work underscores the potential of such compounds in tuberculosis treatment, emphasizing the synthesis of this compound as a crucial intermediate step (Marvadi et al., 2020).
Dual Inhibitors of Tuberculosis and Influenza Virus
Another significant application involves the synthesis of dual inhibitors targeting both tuberculosis and influenza virus. Compounds synthesized from this compound showed potent antitubercular activity and moderate antiviral activity against the influenza virus, presenting a novel approach to tackling co-infections (Marvadi et al., 2019).
Dye-Sensitized Solar Cell Applications
Research into organic sensitizers for dye-sensitized solar cells has also incorporated derivatives of this compound. These compounds, engineered at the molecular level, have been tested in solar cells, demonstrating significant incident photon-to-current conversion efficiencies. This highlights the potential of such derivatives in enhancing solar energy conversion (Hagberg et al., 2008).
Antimicrobial Agents
The chemical scaffold of this compound has been explored for developing new antimicrobial agents. Compounds synthesized from this chemical backbone have shown significant biofilm inhibition activities against marine bacteria, suggesting their potential in managing biofilm-associated infections (Benneche et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Biochemical Pathways
- The arachidonic acid pathway plays a central role in inflammatory responses. Cromoglicic acid modulates this pathway to prevent bronchospasms and allergic reactions . By inhibiting mast cell activation, it suppresses the release of pro-inflammatory mediators, such as histamine and leukotrienes.
properties
IUPAC Name |
5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHHGXEPNPZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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